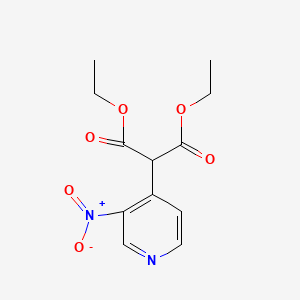

Diethyl 2-(3-nitropyridin-4-yl)malonate

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

diethyl 2-(3-nitropyridin-4-yl)propanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O6/c1-3-19-11(15)10(12(16)20-4-2)8-5-6-13-7-9(8)14(17)18/h5-7,10H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAVQMCRFEBZEEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=C(C=NC=C1)[N+](=O)[O-])C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Diethyl 2 3 Nitropyridin 4 Yl Malonate and Analogues

Established Synthetic Routes

Nucleophilic Aromatic Substitution (SNAr) Approaches

The reaction of a halogenated nitropyridine with diethyl malonate stands as the most established and widely utilized method for the synthesis of diethyl 2-(3-nitropyridin-4-yl)malonate and its analogues. This transformation is a classic example of a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern organic synthesis for the construction of carbon-heteroatom and carbon-carbon bonds on aromatic systems.

The synthesis of this compound is effectively accomplished through the reaction of 4-chloro-3-nitropyridine (B21940) with diethyl malonate. In this reaction, the chlorine atom at the 4-position of the pyridine (B92270) ring serves as a competent leaving group. The electron-withdrawing nitro group at the 3-position, along with the inherent electron deficiency of the pyridine ring, significantly activates the 4-position towards nucleophilic attack. This activation facilitates the displacement of the chloride ion by the diethyl malonate carbanion, leading to the formation of the desired product. The general reaction scheme is depicted below:

Figure 1: General reaction scheme for the synthesis of this compound via SNAr.

A crucial aspect of this synthetic approach is the generation of the diethyl malonate enolate, which acts as the nucleophile. The methylene (B1212753) protons flanked by the two ester carbonyl groups in diethyl malonate exhibit enhanced acidity (pKa ≈ 13 in DMSO), allowing for their facile removal by a suitable base. The resulting enolate is a soft nucleophile, well-suited for attacking the electron-deficient carbon of the nitropyridine ring.

The choice of solvent can profoundly impact the rate and outcome of the SNAr reaction between 4-chloro-3-nitropyridine and diethyl malonate. Aprotic polar solvents are generally preferred as they can solvate the cationic counter-ion of the base without strongly solvating the enolate, thus maintaining its nucleophilicity. Commonly employed solvents include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile.

The kinetics of the reaction typically follow a second-order rate law, being first order in both the halogenated nitropyridine and the diethyl malonate enolate. The rate of reaction is influenced by the nature of the solvent, the strength and concentration of the base, and the reaction temperature. For instance, increasing the polarity of the solvent can stabilize the charged intermediate of the SNAr mechanism, thereby accelerating the reaction. Microwave irradiation has also been explored to dramatically decrease reaction times in related nucleophilic aromatic substitution reactions.

The selection of the base is critical for the successful synthesis of this compound. A variety of bases have been employed in similar C-alkylation reactions of diethyl malonate, each with its own advantages and disadvantages. The strength of the base must be sufficient to deprotonate diethyl malonate to a significant extent, but not so strong as to promote side reactions.

Commonly used bases include:

Potassium Carbonate (K₂CO₃): A mild and inexpensive base, often used in polar aprotic solvents like DMF. It is effective in promoting the reaction, although it may require elevated temperatures.

Sodium Hydride (NaH): A strong, non-nucleophilic base that irreversibly deprotonates diethyl malonate, driving the equilibrium towards enolate formation. It is typically used in anhydrous solvents like THF or DMF.

Cesium Carbonate (Cs₂CO₃): Often considered a superior base for C-alkylation reactions. The larger and more polarizable cesium cation is thought to promote the reaction through a "cesium effect," which involves better solvation of the cation and a more "naked" and reactive enolate.

The optimal base and its stoichiometry depend on the specific reaction conditions, including the solvent and temperature. Optimization of these parameters is crucial for maximizing the yield and minimizing the formation of byproducts.

| Base | Typical Solvent | Temperature (°C) | Key Characteristics |

| K₂CO₃ | DMF, Acetonitrile | 25-100 | Mild, cost-effective, may require heating. |

| NaH | THF, DMF | 0-25 | Strong, irreversible deprotonation, requires anhydrous conditions. |

| Cs₂CO₃ | DMF, Toluene | 25-100 | Highly effective, "cesium effect" enhances reactivity. |

Esterification Approaches with Nitropyridine Carboxylic Acid Derivatives

While less common, an alternative synthetic strategy involves the esterification of a nitropyridine carboxylic acid derivative. In this approach, a precursor such as 3-nitropyridine-4-carboxylic acid would first need to be activated, for example, by conversion to its acid chloride or by using a coupling agent. This activated species could then, in principle, react with a suitable malonate derivative to form the desired product.

However, this route is generally considered less direct and potentially lower yielding than the SNAr approach. The direct esterification of a carboxylic acid with the enolate of diethyl malonate is not a standard transformation. A more plausible, though multi-step, variation would involve the conversion of the nitropyridine carboxylic acid to an α-halo ketone, which could then be subjected to a malonic ester synthesis-type reaction. Given the efficiency and directness of the SNAr methodology, esterification approaches remain largely unexplored for the synthesis of this specific compound.

Dehydrating Agents and Conditions

The synthesis of this compound via the nucleophilic aromatic substitution pathway does not typically involve dehydrating agents. Instead, the crucial reagents are bases, which are required to generate the carbanion nucleophile from diethyl malonate. The acidic α-hydrogen of diethyl malonate is removed by a suitable base to form a resonance-stabilized enolate. This enolate then acts as the nucleophile, attacking the electron-deficient pyridine ring.

Commonly employed bases and conditions include:

Strong Bases: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often used to ensure complete deprotonation of the diethyl malonate.

Solvents: Anhydrous polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF) are typically used to dissolve the reactants and facilitate the reaction.

The reaction is carried out under anhydrous conditions to prevent the base from being quenched by water and to avoid potential side reactions. The key is the generation of the nucleophile, not the removal of water.

| Reagent Type | Example | Role in Synthesis |

| Base | Sodium hydride (NaH) | Deprotonates diethyl malonate to form the active nucleophile. |

| Solvent | Dimethylformamide (DMF) | Provides a polar aprotic medium to facilitate the SNAr reaction. |

| Precursor | 4-Chloro-3-nitropyridine | Acts as the electrophilic substrate for the nucleophilic attack. |

| Nucleophile | Diethyl malonate | Source of the carbanion that attacks the pyridine ring. |

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates and improve yields. For the synthesis of α-aryl malonates, including pyridinyl analogues, microwave irradiation offers a significant advantage over conventional heating methods. researchgate.net

A general protocol for the microwave-assisted synthesis of this compound involves the following steps:

A mixture of 4-chloro-3-nitropyridine, diethyl malonate, and a base such as cesium carbonate (Cs₂CO₃) is prepared in a suitable solvent like toluene or DMF in a microwave reaction vessel. researchgate.net

The vessel is sealed and subjected to microwave irradiation at a controlled temperature.

The reaction is typically completed in a much shorter time compared to conventional heating.

The benefits of this approach include a dramatic reduction in reaction time from hours to minutes and often results in higher product yields. mdpi.com

| Parameter | Condition | Rationale |

| Heating Method | Microwave Irradiation | Rapid and uniform heating, leading to shorter reaction times. mdpi.com |

| Temperature | 100-150 °C | Provides sufficient energy to overcome the activation barrier. |

| Reaction Time | 10-30 minutes | Significantly reduced compared to conventional heating methods. researchgate.netmdpi.com |

| Base | Cesium Carbonate (Cs₂CO₃) | Effective base for generating the malonate nucleophile under these conditions. researchgate.net |

| Solvent | Toluene or DMF | High-boiling polar aprotic solvents suitable for microwave synthesis. researchgate.net |

Mechanistic Investigations of Formation Reactions

Detailed Reaction Pathways for SNAr

The formation of this compound proceeds through the addition-elimination mechanism characteristic of nucleophilic aromatic substitution (SNAr). wikipedia.orggovtpgcdatia.ac.in This is a two-step process:

Addition of the Nucleophile: The reaction is initiated by the attack of the diethyl malonate carbanion (enolate) on the carbon atom bearing the leaving group (e.g., chlorine) at the C4 position of the 3-nitropyridine (B142982) ring. This step is typically the rate-determining step. The attack results in the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. pearson.comlibretexts.org This intermediate is stabilized by resonance, with the negative charge delocalized over the pyridine ring and, importantly, onto the oxygen atoms of the nitro group. youtube.com

Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored in the second, faster step. The Meisenheimer complex collapses, expelling the leaving group (e.g., chloride ion). This results in the formation of the final product, this compound.

Influence of Substituent Position on Reaction Mechanism

The feasibility and rate of the SNAr reaction are highly dependent on the nature and position of substituents on the aromatic ring. uci.edu

Electron-Withdrawing Groups (EWGs): The presence of strong electron-withdrawing groups is essential for activating the ring towards nucleophilic attack. wikipedia.org In the case of this compound synthesis, the nitro group (NO₂) is a powerful EWG. For the SNAr mechanism to be effective, the EWG must be located at a position ortho or para to the leaving group. libretexts.org In 4-substituted-3-nitropyridine, the nitro group is ortho to the site of nucleophilic attack (C4). This position allows for direct resonance stabilization of the negative charge in the Meisenheimer intermediate, delocalizing it onto the oxygen atoms of the nitro group. libretexts.org This stabilization significantly lowers the activation energy of the first step, facilitating the reaction. A nitro group in the meta position would not offer this resonance stabilization, rendering the substrate much less reactive. uci.edu

Pyridine Nitrogen: The nitrogen atom within the pyridine ring itself acts as an electron-withdrawing group through its inductive effect and its ability to stabilize a negative charge in resonance structures. This inherent electron deficiency makes the pyridine ring more susceptible to nucleophilic attack than a benzene ring, particularly at the C2 and C4 positions (ortho and para to the nitrogen). youtube.com The combined activating effects of the ring nitrogen and the ortho-nitro group make the C4 position of 4-substituted-3-nitropyridine a highly electrophilic center.

Optimization of Synthetic Parameters

Reaction Time and Stoichiometry for Yield Improvement

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound.

Stoichiometry: The molar ratio of the reactants plays a significant role. An excess of the nucleophile or the base is often employed to drive the reaction to completion.

Base: Using a slight excess of the base (e.g., 1.1 to 1.5 equivalents relative to diethyl malonate) ensures that the malonate is fully converted to its reactive enolate form.

Nucleophile: The stoichiometry of diethyl malonate relative to the 4-substituted-3-nitropyridine can be varied. While a 1:1 ratio is theoretically sufficient, using a slight excess of the malonate can sometimes improve yields by compensating for any side reactions or incomplete deprotonation.

Reaction Time: The optimal reaction time depends on several factors, including temperature, concentration, and the specific reactivity of the substrate and nucleophile.

Monitoring: The progress of the reaction should be monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

| Parameter | Variable | Impact on Yield |

| Base Stoichiometry | 1.0 to 1.5 eq. | Using a slight excess ensures complete generation of the nucleophile, improving conversion. |

| Nucleophile Stoichiometry | 1.0 to 1.2 eq. | A slight excess can shift the equilibrium towards the product. |

| Reaction Time | Varies (e.g., 2-24 h) | Must be optimized; too short leads to incomplete reaction, too long can cause degradation. |

| Temperature | Room Temp. to Reflux | Higher temperatures increase the reaction rate but may also increase side product formation. |

Temperature and Solvent Effects on Reaction Efficiency and Selectivity

The synthesis of this compound and its analogues is highly sensitive to the reaction conditions, with temperature and solvent playing pivotal roles in determining the yield and purity of the product. The reaction typically involves the treatment of a 4-halo-3-nitropyridine with diethyl malonate in the presence of a base.

The choice of solvent can significantly impact the solubility of the reactants and the stability of the intermediate Meisenheimer complex, thereby influencing the reaction rate. Aprotic polar solvents are generally favored for SNAr reactions as they can solvate the cationic counter-ion of the base without strongly solvating the nucleophile, thus enhancing its reactivity.

Temperature is another critical factor. While higher temperatures can increase the reaction rate, they may also lead to the formation of undesired byproducts through side reactions. Therefore, optimizing the temperature is crucial for achieving high yields and selectivity. For many SNAr reactions involving activated pyridines, temperatures ranging from ambient to moderate heating are often employed.

Below are interactive data tables summarizing the effects of different solvents and temperatures on the yield of analogous nucleophilic aromatic substitution reactions involving nitropyridine substrates and carbon nucleophiles.

Table 1: Effect of Solvent on the Yield of SNAr Reactions of Halonitropyridines

| Solvent | Dielectric Constant (ε) | Typical Yield (%) |

| Dimethylformamide (DMF) | 36.7 | High |

| Tetrahydrofuran (THF) | 7.6 | Moderate to High |

| Acetonitrile (MeCN) | 37.5 | Moderate |

| Ethanol (EtOH) | 24.6 | Low to Moderate |

| Toluene | 2.4 | Low |

Table 2: Effect of Temperature on the Yield of SNAr Reactions of Halonitropyridines

| Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| 25 (Room Temp.) | 24 | Moderate |

| 50 | 12 | High |

| 80 | 6 | High |

| 100 | 4 | Moderate to High |

| 120 | 2 | Moderate |

Note: The data presented in these tables are representative of typical SNAr reactions on activated pyridine rings and are intended to illustrate general trends. Actual yields for the synthesis of this compound may vary based on specific reaction conditions and substrates.

Comparative Analysis of Synthetic Strategies

The primary and most effective method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) of a 4-halo-3-nitropyridine with diethyl malonate. A common precursor for this reaction is 4-chloro-3-nitropyridine. The reaction is typically carried out in an aprotic polar solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) and requires a strong base, like sodium hydride (NaH), to deprotonate the diethyl malonate, forming the nucleophilic enolate.

An alternative, though less direct, approach could involve a vicarious nucleophilic substitution (VNS) of hydrogen. In this strategy, a carbanion bearing a leaving group would attack the electron-deficient pyridine ring, followed by elimination to yield the substituted product. However, for the synthesis of this compound, the SNAr approach is more straightforward and generally higher yielding.

A study on the nucleophilic functionalization of 2-substituted-3-nitropyridines demonstrated a similar reaction where 2-chloro-3-nitropyridines were reacted with diethyl malonate using sodium hydride in anhydrous THF. nih.gov Although this example involves a substituted pyridine, the underlying principle of nucleophilic aromatic substitution is directly applicable to the synthesis of the title compound.

Compared to other potential C-C bond-forming reactions on the pyridine ring, such as cross-coupling reactions, the SNAr method offers the advantage of not requiring a transition metal catalyst, which can simplify purification and reduce costs. The starting materials, 4-halo-3-nitropyridines and diethyl malonate, are also readily available. The reaction conditions, while requiring an anhydrous environment due to the use of sodium hydride, are otherwise relatively mild.

Advanced Chemical Reactivity and Transformation Studies of Diethyl 2 3 Nitropyridin 4 Yl Malonate

Nitro Group Transformations

The electron-withdrawing nitro group on the pyridine (B92270) ring is a key site for chemical modification, most notably through reduction to an amino group. This transformation is fundamental, as it converts the electron-withdrawing nature of the nitro group into the electron-donating character of an amino group, significantly altering the molecule's reactivity and paving the way for subsequent synthetic steps.

Reduction Reactions to Amino Derivatives

The conversion of the nitro group to a primary amine is a pivotal reaction, yielding Diethyl 2-(3-aminopyridin-4-yl)malonate. This product serves as a crucial building block for synthesizing fused heterocyclic systems. The reduction can be achieved through various methods, including catalytic hydrogenation and the use of chemical reducing agents.

Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitroarenes. recercat.cat This process typically involves reacting the substrate with hydrogen gas in the presence of a metal catalyst. tcichemicals.com Palladium on activated carbon (Pd/C) is a common and effective catalyst for this transformation. The reaction is generally clean and high-yielding.

The process involves the adsorption of both the nitro compound and molecular hydrogen onto the surface of the palladium catalyst. The H-H bond in H₂ is cleaved, and the hydrogen atoms are added across the nitrogen-oxygen bonds of the nitro group, ultimately leading to the formation of the amino group and water as a byproduct.

Table 1: Representative Conditions for Catalytic Hydrogenation of a Nitro-Pyridine Derivative

| Parameter | Condition |

|---|---|

| Substrate | Diethyl 2-(3-nitropyridin-4-yl)malonate |

| Catalyst | 10% Palladium on Carbon (Pd/C) |

| Hydrogen Source | H₂ gas (1-4 atm) |

| Solvent | Ethanol or Ethyl Acetate |

| Temperature | Room Temperature |

| Reaction Time | 2-12 hours |

Note: This table represents typical conditions for this type of transformation.

Besides catalytic hydrogenation, several other reducing agents can be used to convert the nitro group to an amine. organic-chemistry.org These methods are often employed when specific functional groups sensitive to hydrogenation are present in the molecule. Common alternative reagents include:

Metal-Acid Systems: A classic method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl) or acetic acid. For instance, iron powder in acetic acid is an effective system for nitro group reduction.

Tin(II) Chloride (SnCl₂): This reagent is a mild and selective reducing agent for nitro groups, often used in alcoholic solvents with concentrated HCl.

Sodium Dithionite (B78146) (Na₂S₂O₄): In an aqueous or mixed aqueous-organic medium, sodium dithionite can selectively reduce aromatic nitro groups.

Table 2: Comparison of Alternative Reducing Agents

| Reducing Agent | Typical Conditions | Advantages |

|---|---|---|

| Fe / Acetic Acid | Reflux | Inexpensive, effective |

| SnCl₂ / HCl | Ethanol, 50-70°C | Mild, good for sensitive substrates |

| Sodium Dithionite | Water/Methanol, Reflux | Useful in aqueous media |

Role of Reactive Intermediates in Subsequent Transformations

The reduction of a nitro group to an amine proceeds through several intermediate species, including nitroso (-NO) and hydroxylamino (-NHOH) derivatives. nih.gov While typically transient, these intermediates can sometimes be trapped or participate in further reactions.

However, the most significant "reactive intermediate" for subsequent transformations is the final amino product itself, Diethyl 2-(3-aminopyridin-4-yl)malonate. The newly formed amino group, being nucleophilic, is perfectly positioned to react with the adjacent diethyl malonate side chain. This intramolecular reactivity is critical for the construction of fused heterocyclic ring systems. For example, the amino group can attack one of the ester carbonyls of the malonate moiety, leading to a cyclization reaction. This process, often facilitated by heat or acid/base catalysis, results in the formation of a new six-membered ring, yielding a pyrido[4,3-b] nih.govoxazin-3-one derivative. nih.gov This type of cyclization highlights the synthetic utility of the initial nitro reduction, as it directly enables the formation of complex, polycyclic molecules from a relatively simple starting material. nih.gov

Malonate Moiety Reactivity

The diethyl malonate portion of the molecule is characterized by its two ester groups and the acidic α-carbon. While reactions at the α-carbon are common for malonic esters, a key transformation for this specific scaffold is the hydrolysis of the ester groups.

Ester Hydrolysis to Carboxylic Acids

The hydrolysis of the two ethyl ester groups in this compound converts them into carboxylic acid functionalities, yielding 2-(3-nitropyridin-4-yl)malonic acid. This reaction can be performed under either acidic or basic conditions.

Basic Hydrolysis (Saponification): This involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), often with heating. The reaction proceeds via nucleophilic acyl substitution to initially form the disodium (B8443419) or dipotassium (B57713) salt of the malonic acid. A subsequent acidification step is required to protonate the carboxylate ions and isolate the dicarboxylic acid.

Acidic Hydrolysis: This method typically requires heating the ester in a strong aqueous acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is an equilibrium process and is driven to completion by using a large excess of water.

A significant consideration in the hydrolysis of malonic acid derivatives, particularly under harsh acidic conditions and high temperatures, is the potential for decarboxylation. beilstein-journals.orgbeilstein-journals.org The resulting 2-(3-nitropyridin-4-yl)malonic acid can be thermally unstable and may lose a molecule of carbon dioxide upon heating to yield 2-(3-nitropyridin-4-yl)acetic acid. beilstein-journals.orgbeilstein-journals.org Careful control of reaction conditions is therefore necessary to isolate the desired dicarboxylic acid.

Table 3: Conditions for Ester Hydrolysis

| Condition Type | Reagents | Typical Conditions | Product |

|---|---|---|---|

| Basic | NaOH (aq) / Ethanol | Reflux, followed by HCl (aq) | 2-(3-nitropyridin-4-yl)malonic acid |

| Acidic | H₂SO₄ (aq) / H₂O | Reflux | 2-(3-nitropyridin-4-yl)malonic acid* |

*Product may undergo decarboxylation to 2-(3-nitropyridin-4-yl)acetic acid depending on temperature and reaction time. beilstein-journals.org

Acidic and Basic Conditions

The stability of this compound under acidic and basic conditions is crucial for its application in multi-step syntheses. While specific studies on this compound are not extensively documented, its reactivity can be inferred from the behavior of similar structures, such as diethyl 2-(perfluorophenyl)malonate and diethyl malonate itself.

Under mild acidic and basic conditions at ambient temperatures, the ester is expected to be relatively stable. orientjchem.orgbeilstein-journals.org However, under more vigorous conditions, hydrolysis of the ester groups is anticipated. orientjchem.org Basic hydrolysis, typically using aqueous sodium hydroxide, would likely lead to the formation of the corresponding malonate salt. nih.gov Subsequent acidification would yield the dicarboxylic acid, which, being a β-dicarbonyl compound, would be susceptible to decarboxylation, especially upon heating, to yield 2-(3-nitropyridin-4-yl)acetic acid. orientjchem.orgalfa-chemistry.com

Similarly, vigorous acidic hydrolysis, for instance, by heating with a mixture of a strong mineral acid like HBr and acetic acid, would also be expected to result in both hydrolysis of the ester groups and subsequent decarboxylation to afford the corresponding acetic acid derivative. orientjchem.orgbeilstein-journals.org The nitro group on the pyridine ring is generally stable under these conditions, although harsh reducing acidic conditions could potentially affect it.

A summary of the expected reactivity under different hydrolytic conditions is presented below:

| Conditions | Reagents | Expected Major Product(s) |

| Mild Basic | Dilute NaOH, room temperature | This compound (stable) |

| Harsh Basic | Concentrated NaOH, heat | 2-(3-nitropyridin-4-yl)acetic acid (after acidification and decarboxylation) |

| Mild Acidic | Dilute HCl, room temperature | This compound (stable) |

| Harsh Acidic | Concentrated HBr/AcOH, heat | 2-(3-nitropyridin-4-yl)acetic acid |

Alkylation Reactions via Nucleophilic Substitution

The malonic ester moiety in this compound contains an acidic α-proton (the proton on the carbon between the two carbonyl groups), with a pKa of approximately 13. alfa-chemistry.com This acidity allows for the facile formation of a resonance-stabilized enolate ion upon treatment with a suitable base, such as sodium ethoxide. alfa-chemistry.com This enolate is a potent nucleophile and can readily participate in nucleophilic substitution reactions with various electrophiles, most commonly alkyl halides. alfa-chemistry.comnih.govnih.govmdpi.com

Condensation Reactions with Carbonyl Compounds

The acidic nature of the α-hydrogen in this compound also makes it an excellent substrate for Knoevenagel condensation reactions. researchgate.netwikipedia.org This reaction involves the nucleophilic addition of an active methylene (B1212753) compound, such as a malonic ester, to the carbonyl group of an aldehyde or a ketone, followed by a dehydration step to yield an α,β-unsaturated product. researchgate.netwikipedia.org

The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine (B6355638) or pyridine), which facilitates the deprotonation of the malonate to form the nucleophilic enolate. researchgate.netwikipedia.org The enolate then attacks the electrophilic carbonyl carbon of the aldehyde or ketone. The resulting alkoxide intermediate is protonated, and subsequent elimination of a water molecule yields the condensed product. orientjchem.org Given the established reactivity of diethyl malonate in Knoevenagel condensations with a wide range of aromatic and aliphatic aldehydes, it is highly probable that this compound would react similarly to produce the corresponding substituted ylidene malonates. nih.govmdpi.comnih.gov

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

The pyridine ring in this compound is highly activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the strongly electron-withdrawing nitro group. researchgate.netwikipedia.org

Substitution of the Nitro Group with Other Functional Groups

In many nitropyridine systems, the nitro group itself can act as a leaving group in SNAr reactions, particularly when it is positioned ortho or para to the site of nucleophilic attack and when the ring is further activated by other electron-withdrawing substituents. mdpi.comwikipedia.org The electron-poor nature of the pyridine ring, combined with the anion-stabilizing effect of the ortho-malonate group, could facilitate the displacement of the nitro group at the 3-position by various nucleophiles. mdpi.com For instance, in the analogous compound methyl 3-nitropyridine-4-carboxylate, the nitro group is successfully replaced by heteroatomic nucleophiles such as fluoride, as well as oxygen, nitrogen, and sulfur nucleophiles. mdpi.com This suggests that this compound would likely undergo similar transformations with a range of nucleophiles, providing a versatile route to a variety of 3-substituted pyridine derivatives.

Regioselectivity and directing effects of existing substituents

In nucleophilic aromatic substitution reactions on substituted pyridines, the regioselectivity of the attack is governed by the electronic and steric effects of the existing substituents. libretexts.org The nitro group is a powerful activating group for SNAr and directs incoming nucleophiles to the positions ortho and para to it. researchgate.netlibretexts.org In this compound, the malonate group is at the 4-position, and the nitro group is at the 3-position.

The pyridine nitrogen and the nitro group work in concert to withdraw electron density from the ring, making the positions ortho and para to the nitro group (positions 2 and 5, and position 6 is para to the pyridine nitrogen) susceptible to nucleophilic attack. The diethyl malonate group at position 4 is also electron-withdrawing, further activating the ring. The directing effect of these substituents would favor nucleophilic attack at positions 2 and 6 of the pyridine ring. The relative preference for the 2- versus the 6-position would be influenced by the steric bulk of both the incoming nucleophile and the diethyl malonate group. researchgate.net

Cyclization Reactions for Heterocyclic Ring Formation

Diethyl malonate and its derivatives are versatile building blocks in the synthesis of heterocyclic compounds through cyclocondensation reactions. researchgate.netnih.gov These reactions typically involve the reaction of the malonate with a dinucleophile, leading to the formation of a new ring system. nih.gov

Given the structure of this compound, several cyclization strategies can be envisioned. For instance, reduction of the nitro group to an amino group would generate a 3-amino-4-substituted pyridine derivative. This intermediate could then undergo intramolecular cyclization, or reaction with a suitable one-carbon synthon, to form fused heterocyclic systems such as pyrido[3,4-b]pyrazines or other related structures.

Furthermore, the malonate moiety itself can be involved in cyclization. For example, reaction with dinucleophiles like urea (B33335) or amidines could lead to the formation of barbituric acid-like structures fused to the pyridine ring. researchgate.netnih.gov While specific examples of such cyclization reactions starting from this compound are not prevalent in the literature, the known reactivity of malonates suggests that it is a promising precursor for the synthesis of a variety of novel heterocyclic compounds. researchgate.netnih.govmdpi.com

Formation of Fused Pyridine Systems

The synthesis of fused pyridine systems is a cornerstone of heterocyclic chemistry, yielding bicyclic and polycyclic structures with diverse pharmacological and electronic properties. This compound can serve as a key precursor for such systems, typically through a sequence involving the reduction of the nitro group followed by cyclization with a suitable dinucleophile or through intramolecular condensation.

One of the foundational reactions for creating fused pyridine systems is the Tschitschibabin reaction, which traditionally involves the condensation of a 2-aminopyridine (B139424) derivative with a 1,3-dicarbonyl compound. nih.govresearchgate.net While direct reactions with this compound are not extensively documented, the general principle can be applied. The strategic placement of the nitro group and the malonate function allows for the generation of intermediates that can undergo cyclization to form pyrido[4,3-d]pyrimidine (B1258125) scaffolds. clockss.orgresearchgate.net

A common strategy involves the initial transformation of the this compound. For instance, the nitro group can be reduced to an amino group, creating a reactive site for subsequent cyclization. This newly formed amine can then react intramolecularly with the malonate esters or with an external reagent to build the fused ring.

Table 1: Representative Reactions for the Formation of Fused Pyridine Systems from Related Precursors

| Starting Material | Reagent(s) | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 5-Cyano-1,3-dimethyl-6-(2-dimethylamino)vinyluracil | NH₃, 100 °C | 5-Amino-1,3-dimethylpyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione | 70% | clockss.org |

| 5-Cyano-1,3-dimethyl-6-(2-dimethylamino)vinyluracil | Methylamine, MeOH | 5-Imino-1,3,6-trimethylpyrido[4,3-d]pyrimidine | 81% | clockss.org |

This table presents data from analogous reactions to illustrate the general methodologies and expected efficiencies in the synthesis of fused pyridine systems.

Ring-Closing Reactions to Novel Cyclic Structures

Beyond the formation of fused pyridine systems, the reactivity of this compound can be harnessed for various ring-closing reactions to produce novel monocyclic and bicyclic heterocyclic structures. These reactions often rely on intramolecular processes, where the functional groups within the molecule react with each other under specific conditions to form a new ring.

A key transformation that enables such cyclizations is the reduction of the nitro group to an amine. The resulting aminopyridine derivative, possessing adjacent malonate ester groups, is primed for intramolecular cyclization. This can lead to the formation of lactams and other heterocyclic structures. For instance, intramolecular amidation between the newly formed amino group and one of the ester groups of the malonate would lead to a six-membered ring.

While specific examples detailing the intramolecular cyclization of this compound are scarce, the principles are well-established in organic synthesis. The reaction of related compounds, such as 3-amino-4-carbethoxy-1-substituted-3-pyrrolines with diethyl malonate, leads to the formation of pyrrolo[3,4-b]pyridines, demonstrating the feasibility of such cyclization strategies. researchgate.net

Another potential pathway involves the reaction of the malonate moiety itself. The active methylene group of the malonate can be further functionalized, for example, by alkylation with a dihaloalkane. Subsequent intramolecular cyclization could then lead to the formation of a new ring attached at the carbon of the original malonate.

Table 2: Examples of Ring-Closing Reactions Involving Malonate Derivatives

| Reactant(s) | Conditions | Product Type | Reference |

|---|---|---|---|

| 3-Amino-4-carbethoxy-1-substituted-3-pyrrolines, Diethyl malonate | Sodium ethoxide | 6-Substituted-2,4-dihydroxy-3-carbethoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-7-ones | researchgate.net |

This table showcases related ring-closing reactions to highlight the synthetic potential for creating novel cyclic structures from malonate-containing precursors.

The exploration of these advanced chemical transformations of this compound continues to be an active area of research, with the potential to unlock new synthetic routes to valuable and complex molecular architectures.

Structural Analysis and Spectroscopic Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Elucidation

Specific experimental data for the ¹H NMR and ¹³C NMR of Diethyl 2-(3-nitropyridin-4-yl)malonate, including chemical shifts, coupling constants, and assignments for the pyridine (B92270) and malonate protons and carbons, are not available in the searched literature. Furthermore, no studies employing advanced NMR techniques such as 2D NMR or ¹⁵N NMR for the conformational and connectivity analysis of this specific compound were found.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways

Detailed high-resolution mass spectrometry (HRMS) data, which would provide the exact mass of this compound, and information regarding its fragmentation pathways are not documented in the available resources. Similarly, specific studies utilizing Electrospray Ionization Mass Spectrometry (ESI-MS) for the analysis of this compound could not be located.

Infrared (IR) Spectroscopy for Functional Group Identification in Complex Molecules

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. It works on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds (e.g., stretching, bending). The resulting spectrum is a unique fingerprint of the molecule.

For a complex molecule like this compound, the IR spectrum would be a superposition of the vibrational modes of its three main components: the 3-nitropyridine (B142982) ring, the diethyl malonate group, and the C-C bond linking them. Based on data for analogous compounds, the expected characteristic absorption bands can be predicted.

Expected IR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Nitro Group (Ar-NO₂) | Asymmetric Stretching | 1520 - 1560 |

| Symmetric Stretching | 1345 - 1385 | |

| Ester Carbonyl (C=O) | Stretching | 1735 - 1750 |

| C-O-C (Ester) | Stretching | 1100 - 1300 |

| Aromatic C=C & C=N (Pyridine Ring) | Stretching | 1400 - 1600 |

| Aliphatic C-H (Ethyl groups) | Stretching | 2850 - 3000 |

| Methine C-H | Stretching | ~2890 |

Data in this table is hypothetical and based on typical vibrational frequencies for these functional groups in similar chemical environments. Specific values for the title compound require experimental verification.

The analysis of a hypothetical spectrum would involve:

The Carbonyl Region: A strong, sharp absorption band between 1735-1750 cm⁻¹ would be the most prominent feature, unequivocally indicating the presence of the ester C=O groups.

The Nitro Group Region: Two distinct, strong bands would be expected for the nitro group. The asymmetric stretch typically appears at a higher frequency (around 1520-1560 cm⁻¹) than the symmetric stretch (1345-1385 cm⁻¹). These are crucial for confirming the presence of the nitro substituent on the pyridine ring.

The Fingerprint Region (below 1500 cm⁻¹): This region contains a complex series of absorptions corresponding to C-C, C-O, and C-N stretching and bending vibrations, as well as pyridine ring modes. The strong C-O stretching bands of the diethyl ester groups would be prominent here.

The C-H Stretching Region (above 2800 cm⁻¹): Absorptions in the 2850-3000 cm⁻¹ range would confirm the presence of the aliphatic C-H bonds in the two ethyl groups of the malonate moiety.

Single Crystal X-ray Diffraction for Solid-State Conformational Analysis

As no published crystal structure for this compound exists, a detailed analysis is not possible. However, based on crystal structures of related nitropyridine and malonate derivatives, several structural features can be anticipated. nih.govresearchgate.netnih.gov

Hypothetical Crystallographic Data and Structural Parameters:

| Parameter | Description | Expected Value/Feature |

| Crystal System | The geometric shape of the unit cell. | Likely Monoclinic or Orthorhombic |

| Space Group | The symmetry elements of the crystal. | e.g., P2₁/c, a common group for organic molecules |

| Bond Lengths (Å) | Distance between atomic nuclei. | C=O (~1.20 Å), N-O (~1.22 Å), C-C (aromatic, ~1.39 Å), C-C (aliphatic, ~1.52 Å) |

| Bond Angles (°) | Angle between three connected atoms. | C-C-C (malonate, ~109.5°), O-N-O (~125°) |

| Dihedral Angles (°) | Torsional angle between planes. | Would define the orientation of the malonate group relative to the pyridine ring. |

This data is hypothetical and serves as an example of what would be determined from an X-ray diffraction experiment. Actual values are dependent on the specific crystal packing and intermolecular forces.

A full structural analysis would reveal:

Molecular Conformation: The precise orientation of the two ethyl ester groups relative to each other and to the pyridine ring. Steric hindrance between the bulky diethyl malonate group and the nitro group at the adjacent position would likely influence the dihedral angle between the plane of the pyridine ring and the C-C bond connecting it to the malonate carbon.

Planarity: The pyridine ring itself would be largely planar. The nitro group's nitrogen atom would lie in this plane, though the oxygen atoms might be slightly twisted out of the plane.

Intermolecular Interactions: The analysis would identify any hydrogen bonds (e.g., weak C-H···O interactions) or π-π stacking between pyridine rings that stabilize the crystal lattice. The nitro group and ester carbonyls are excellent hydrogen bond acceptors, which would likely play a significant role in the crystal packing. researchgate.net

Computational Chemistry and Theoretical Studies of Diethyl 2 3 Nitropyridin 4 Yl Malonate

Quantum Mechanical Calculations (e.g., DFT)

No dedicated peer-reviewed studies employing quantum mechanical calculations, such as Density Functional Theory (DFT), to specifically investigate the properties of Diethyl 2-(3-nitropyridin-4-yl)malonate have been identified. Such studies are crucial for understanding the fundamental electronic and structural properties of a molecule.

Electronic Structure and Frontier Orbital Analysis

There are no available data on the electronic structure, Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the HOMO-LUMO energy gap for this compound. This information, typically derived from DFT calculations, is essential for predicting a molecule's kinetic stability, chemical reactivity, and electronic transitions.

Reactivity Predictions (e.g., Nucleophilic/Electrophilic Sites)

Without quantum mechanical calculations, specific predictions of nucleophilic and electrophilic sites on this compound cannot be detailed. While general chemical principles suggest reactivity associated with the nitro group, pyridine (B92270) ring, and malonate esters, a precise map of the molecule's electrostatic potential and local reactivity descriptors is not available.

Conformational Analysis and Energy Landscapes

A computational conformational analysis to identify stable isomers and determine the potential energy landscape of this compound has not been published. This type of study is vital for understanding the molecule's flexibility and the preferred three-dimensional shapes that could influence its interactions with biological targets.

Molecular Dynamics Simulations for Dynamic Behavior

There is no evidence of molecular dynamics (MD) simulations having been performed for this compound. MD simulations are used to study the dynamic behavior of molecules over time, providing insights into their conformational changes, interactions with solvents, and stability, none of which have been documented for this compound.

In Silico Prediction of Reactivity Parameters

While many molecular properties can be predicted using computational tools, specific published data for this compound are scarce.

Topological Polar Surface Area (TPSA)

A specific, computationally derived value for the Topological Polar Surface Area (TPSA) of this compound is not reported in major chemical databases or scientific literature. TPSA is a crucial parameter in medicinal chemistry, calculated from the surface contributions of polar atoms (typically oxygen and nitrogen) and their attached hydrogens. It is widely used to predict the transport properties of potential drugs, such as intestinal absorption and blood-brain barrier penetration. For a molecule to have good oral bioavailability, a TPSA value of less than 140 Ų is generally considered favorable.

LogP (Partition Coefficient) as a Computational Descriptor

The partition coefficient (LogP) is a critical parameter in medicinal chemistry and drug development, quantifying the lipophilicity of a compound. It describes the equilibrium distribution of a molecule between an octanol (B41247) and a water phase. A positive LogP value indicates a higher affinity for the lipid phase (lipophilic), while a negative value suggests a preference for the aqueous phase (hydrophilic). This descriptor is crucial for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of potential drug candidates.

Table 1: Calculated Physicochemical Properties of a Structurally Related Compound

| Compound Name | Molecular Formula | Molecular Weight | TPSA | LogP | H-Bond Acceptors | H-Bond Donors | Rotatable Bonds |

| Diethyl 2-(3,6-dichloro-5-nitropyridin-2-yl)malonate | C₁₂H₁₂Cl₂N₂O₆ | 351.14 | 108.63 | 2.5064 | 7 | 0 | 6 |

Note: Data for a structurally similar compound is presented to provide context. TPSA refers to the Topological Polar Surface Area.

Reaction Mechanism Elucidation through Computational Modeling

The primary synthetic route to this compound involves the nucleophilic aromatic substitution (SNAr) reaction between 4-chloro-3-nitropyridine (B21940) and the enolate of diethyl malonate. Computational modeling is a powerful tool for elucidating the intricate details of such reaction mechanisms, providing insights into the energetics and geometries of transition states and intermediates that are often difficult to study experimentally.

The SNAr mechanism, in this case, proceeds through a well-established pathway:

Nucleophilic Attack: The reaction is initiated by the attack of the diethyl malonate enolate, a potent nucleophile, on the electron-deficient carbon atom at the 4-position of the pyridine ring. This carbon is activated towards nucleophilic attack by the strong electron-withdrawing effect of the adjacent nitro group and the ring nitrogen.

Formation of the Meisenheimer Complex: The nucleophilic attack leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In this intermediate, the aromaticity of the pyridine ring is temporarily disrupted. Computational studies can model the geometry of this complex, showing the sp³-hybridized carbon atom bonded to both the incoming nucleophile and the leaving group (in this case, the chlorine atom). The negative charge is delocalized over the pyridine ring and the nitro group, and computational methods can map this charge distribution.

Departure of the Leaving Group: The final step involves the departure of the chloride ion, a good leaving group, which leads to the restoration of the aromaticity of the pyridine ring and the formation of the final product, this compound.

Computational chemistry allows for the calculation of the potential energy surface of the reaction. This includes determining the activation energies for the formation of the Meisenheimer complex and for the expulsion of the leaving group. These calculations can confirm that the formation of the stabilized Meisenheimer complex is the rate-determining step of the reaction.

Derivatization and Functionalization Strategies

Synthesis of Substituted Derivatives through Nitro Group Modification

The nitro group on the pyridine (B92270) ring is a key functional handle that can be chemically altered to introduce new functionalities. Its strong electron-withdrawing nature not only influences the reactivity of the pyridine ring but also serves as a precursor for other important chemical groups.

One of the most common modifications is the reduction of the nitro group to an amino group (-NH2). This transformation is typically achieved using standard reducing agents, such as hydrogen gas with a palladium catalyst. The resulting aminopyridine derivative is a versatile intermediate for further synthesis, for instance, through amide bond formation or diazotization reactions.

Another significant strategy involves the nucleophilic aromatic substitution (SNAr) of the nitro group. The presence of the nitro group activates the pyridine ring, making it susceptible to attack by nucleophiles, which can displace the nitro group and introduce a variety of other substituents. The strongly electron-withdrawing character of the nitro group is known to activate aromatic scaffolds for nucleophilic attack. mdpi.com

| Modification Type | Reagents/Conditions | Resulting Functional Group | Synthetic Utility |

| Reduction | H₂, Pd/C; or other reducing agents | Amino (-NH₂) | Precursor for amides, sulfonamides, and diazonium salts. |

| Substitution (SNAr) | Various Nucleophiles (e.g., alkoxides, amines) | Varies (e.g., -OR, -NR₂) | Direct introduction of diverse functional groups onto the pyridine ring. mdpi.com |

Introduction of Diverse Functional Groups at the Malonate Moiety

The diethyl malonate portion of the molecule offers rich chemistry, primarily centered around the acidic α-carbon and the two ester functionalities. hmdb.ca The hydrogen atoms on the carbon situated between two carbonyl groups are particularly acidic, allowing for easy deprotonation to form a stable carbanion or enolate. hmdb.ca

This enolate is a powerful nucleophile that can react with various electrophiles, most notably in alkylation reactions, which is a cornerstone of malonic ester synthesis. hmdb.cafiveable.me This allows for the introduction of a wide range of alkyl or aryl substituents at the central carbon. Furthermore, the malonate moiety can participate in cyclocondensation reactions with 1,3-dinucleophiles, such as urea (B33335) or amidines, to construct new six-membered heterocyclic rings like barbituric acids. nih.gov The ester groups themselves can be hydrolyzed under acidic or basic conditions to yield the corresponding dicarboxylic acid, or they can be targeted in other ester-specific reactions. In some reaction pathways, the entire diethyl malonate unit can even act as a leaving group. researchgate.net

| Reaction Type | Target Site | Key Reagents | Resulting Structure |

| Alkylation | α-carbon | Base (e.g., NaOEt), Alkyl Halide (R-X) | Introduces an 'R' group at the central carbon. hmdb.cafiveable.me |

| Cyclocondensation | Both carbonyls | Dinucleophiles (e.g., urea, 2-aminopyridine) | Forms new heterocyclic ring systems. nih.gov |

| Hydrolysis | Ester groups | Acid or Base (e.g., NaOH, H₂SO₄) | Converts esters to carboxylic acids (-COOH). |

| Leaving Group Displacement | Entire malonate | Hydrazine Hydrate | Can lead to the formation of azine compounds. researchgate.net |

Development of Libraries of Analogues for Structure-Activity Relationship (SAR) Studies

The ability to functionalize both the nitropyridine ring and the malonate moiety makes Diethyl 2-(3-nitropyridin-4-yl)malonate an excellent scaffold for generating chemical libraries for Structure-Activity Relationship (SAR) studies. SAR studies are fundamental in medicinal chemistry for understanding how specific structural features of a molecule contribute to its biological activity. By systematically creating a series of related compounds, or analogues, researchers can identify which parts of the molecule are essential for its function.

A library of analogues can be developed by combining the derivatization strategies outlined previously. For example, one subset of the library could explore various substituents on the malonate's central carbon while keeping the nitropyridine ring unchanged. Another subset could involve modifications of the nitro group (e.g., reduction to an amine) for each of the malonate-substituted derivatives. The positional differences of substituents are known to influence how a molecule binds to biological targets.

| Scaffold Position | R¹ (from Nitro Group Mod.) | R² (from Malonate Alkylation) | Purpose of Variation |

| Pyridine Ring | -NO₂ (unmodified) | -H, -CH₃, -CH₂Ph, etc. | To probe the effect of malonate substitution. |

| Pyridine Ring | -NH₂ (reduced) | -H, -CH₃, -CH₂Ph, etc. | To assess the impact of the amino group in combination with malonate substituents. |

| Pyridine Ring | -OR (substituted) | -H, -CH₃, -CH₂Ph, etc. | To evaluate how other ring substituents alter activity. |

Regioselective Functionalization and its Impact on Subsequent Reactions

Regioselectivity—the control of where a chemical reaction occurs on a molecule with multiple potential reaction sites—is critical when working with this compound. The molecule presents two primary reactive zones: the electrophilic nitropyridine ring and the nucleophilic α-carbon of the malonate (after deprotonation).

The choice of reagents and reaction conditions dictates the regiochemical outcome. For instance, using a base like sodium ethoxide will preferentially deprotonate the malonate, generating a nucleophile that can then be used in subsequent reactions like alkylation. hmdb.ca Conversely, reaction with a strong external nucleophile under conditions that favor SNAr could lead to substitution at the pyridine ring, a process highly directed by the activating effect of the nitro group. mdpi.com

The impact of achieving regioselectivity in an early step is profound, as it determines the entire pathway of a multi-step synthesis. A reaction at the malonate center yields a different product line than a reaction at the pyridine ring. For example, cine-substitution, where a nucleophile attacks an adjacent position to the one bearing a leaving group, can occur on highly activated nitro-aromatic systems, leading to skeletal rearrangement. mdpi.com Therefore, precise control over which part of the molecule reacts first is essential for the efficient and predictable synthesis of complex target derivatives.

| Reaction Condition | Target Site | Selective Outcome | Impact on Subsequent Steps |

| Basic (e.g., NaOEt) | Malonate α-carbon | C-alkylation or acylation | Leads to derivatives substituted at the malonate moiety. hmdb.ca |

| Nucleophilic (e.g., R-NH₂) | Pyridine Ring | Substitution of the nitro group or at another activated position | Creates derivatives with a modified pyridine core. mdpi.com |

Applications in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Systems

The strategic placement of reactive functional groups makes Diethyl 2-(3-nitropyridin-4-yl)malonate an ideal starting material for the synthesis of diverse heterocyclic compounds. Heterocycles are foundational structures in medicinal chemistry and materials science, forming the core of countless natural products, vitamins, and agrochemicals. ossila.com The reactivity of the compound in nucleophilic substitution and cyclization reactions is central to its utility as a synthetic intermediate.

While this compound is itself a substituted pyridine (B92270), its true value lies in its capacity for transformation into a variety of other pyridine derivatives. The functional handles—the nitro group and the malonate moiety—can be selectively manipulated to introduce new substituents and create diverse molecular patterns. Substituted pyridines are among the most prevalent heterocyclic structures found in pharmaceutical and agrochemical products. nih.gov

The key transformations enabling the synthesis of new substituted pyridines from this precursor are outlined below:

| Functional Group | Transformation Reaction | Resulting Group/Product | Significance |

| Nitro Group | Reduction (e.g., using H₂ gas with a palladium catalyst) | Amino Group (-NH₂) | Creates a 3-aminopyridine (B143674) derivative, a crucial intermediate for pharmaceuticals. nbinno.com |

| Nitro Group | Nucleophilic Aromatic Substitution (SNAr) | Various (e.g., -OR, -SR, -NR₂) | Allows direct replacement of the nitro group to introduce diverse functionalities. |

| Diethyl Malonate | Hydrolysis and Decarboxylation | Methyl Group (-CH₃) | Provides access to pyridylacetic acid derivatives or, upon full decarboxylation, a methyl-substituted pyridine. beilstein-journals.org |

| Diethyl Malonate | Krapcho Decarboxylation | Mono-ester or fully decarboxylated product | A method for removing one or both ester groups under specific conditions to yield new substituted pyridines. beilstein-journals.org |

This table illustrates the primary synthetic pathways for modifying this compound to generate a library of substituted pyridine compounds.

Through sequences involving these reactions, chemists can systematically alter the substitution pattern of the pyridine ring, generating novel compounds for various applications.

The functional groups of this compound also serve as anchor points for annulation reactions, leading to the formation of fused polycyclic systems. Such structures are of great interest in materials science and medicinal chemistry. For instance, 3-acetyl-5-nitropyridines are known intermediates in the synthesis of more complex heterocyclic systems like δ-carbolines. buketov.edu.kz

A common strategy involves the reduction of the nitro group to an amine, followed by an intramolecular cyclization event. The newly formed amino group can react with one of the adjacent malonate's ester functionalities, or a derivative thereof, to form a new ring. For example, an intramolecular condensation could yield a fused lactam, creating a bicyclic pyridopyridinone or similar scaffold. Intramolecular cyclization reactions are a powerful tool for building complex, multi-ring systems from simpler precursors. frontiersin.orgrsc.org Furthermore, advanced catalytic methods, such as cobalt-catalyzed [2+2+2] cycloadditions, have been used to create tricyclic fused 3-aminopyridines from highly functionalized precursors, demonstrating the potential of aminopyridine derivatives to form complex fused architectures. nih.gov

Intermediate in the Synthesis of Pharmaceutically Relevant Scaffolds

The pyridine ring is a privileged structure in drug discovery, and this compound is a key intermediate for accessing valuable pharmaceutical scaffolds. sigmaaldrich.com The most significant transformation in this context is the reduction of the nitro group to form a 3-aminopyridine core.

3-Aminopyridine and its derivatives are building blocks for a wide array of therapeutics. smolecule.com They exhibit a range of biological activities and are integral to drugs targeting neurological disorders and other conditions. nbinno.comsmolecule.com The specific position of the amino group on the pyridine ring influences its reactivity and interaction with biological targets. smolecule.com

| Pharmaceutically Relevant Scaffold/Target | Therapeutic Area | Role of 3-Aminopyridine Core |

| BACE1 Inhibitors | Alzheimer's Disease | The aminopyridine motif has been identified as a structure that can bind to the active site of the BACE1 enzyme, a key target in Alzheimer's research. nih.gov |

| Neuroprotective Agents | Neurological Disorders (e.g., Multiple Sclerosis) | 3-Aminopyridine itself has been investigated for its potential to enhance synaptic transmission and provide neuroprotective effects. smolecule.com |

| Antitumor Agents | Oncology | The ability of 3-aminopyridine to form complexes with transition metals can enhance cytotoxicity against cancer cells. nbinno.com |

| Antibacterial Agents | Infectious Diseases | Derivatives have demonstrated significant activity against various bacterial strains. nbinno.com |

| Troxipide | Gastrointestinal Agent | 3-Aminopyridine is a known precursor in the synthesis of Troxipide, a gastric mucosal protective agent. wikipedia.org |

This interactive table highlights select examples of pharmaceutical applications stemming from the 3-aminopyridine scaffold, which is readily accessible from this compound.

Diversification of Chemical Space through Multi-component Reactions

Multi-component reactions (MCRs) are powerful tools in modern organic synthesis that allow for the construction of complex molecules from three or more starting materials in a single step. semanticscholar.org These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds, aligning with the principles of green chemistry. researchgate.net

This compound is an excellent candidate for participation in MCRs. The active methylene (B1212753) group of the malonate is a potent C-nucleophile, while the electron-deficient nitropyridine ring can act as an electrophile or influence other reaction pathways. The use of nitropyridine derivatives and 1,3-dicarbonyl compounds (like diethyl malonate) in MCRs to produce novel substituted pyridines and dihydropyridines is well-documented. buketov.edu.kzfigshare.comresearchgate.net For example, a Hantzsch-type reaction or a Michael addition cascade could utilize this compound to quickly build complex heterocyclic frameworks. mdpi.comscispace.com The reaction of a ketone, a nitrogen source like ammonia, and a dinitropyridone (acting as a nitromalonaldehyde (B3023284) equivalent) can afford nitropyridines that are otherwise difficult to synthesize. nih.gov This demonstrates the potential for this compound to serve in similar transformations, enabling the efficient diversification of chemical space and the discovery of novel bioactive molecules.

Biological Activity Research and Mechanistic Insights Excluding Clinical Applications

Precursor for Biologically Active Compounds

Without specific studies detailing the use of Diethyl 2-(3-nitropyridin-4-yl)malonate as a precursor for other biologically active compounds, this section cannot be elaborated upon.

Enzyme Inhibition Studies and Mechanistic Elucidation

Interaction with Specific Enzymes

There is no available data on the interaction of this compound with any specific enzymes.

Role of Nitro Group Reduction in Enzyme Interaction

The role of the nitro group in potential enzyme interactions has not been a subject of study in the available literature.

Alteration of Enzyme Activity and Function

As no enzyme interaction studies have been found, there is no information on how this compound might alter enzyme activity or function.

Potential in Drug Design: Enzyme Inhibitors

The potential of this compound in the design of enzyme inhibitors has not been explored in the reviewed scientific literature.

Exploration of Structure-Activity Relationships for Biological Target Interaction

No studies on the structure-activity relationships of this compound concerning any biological targets were found.

Influence of Positional Differences on Biological Activity

The biological efficacy of nitroaromatic compounds is significantly influenced by the position of the nitro (NO₂) group on the aromatic ring. This functional group's strong electron-withdrawing nature can alter the electronic distribution within a molecule, affecting its polarity, reactivity, and ability to interact with biological targets like enzymes and receptors. nih.govresearchgate.netsvedbergopen.com The specific placement of the nitro group dictates the extent of this electronic influence and, consequently, the compound's pharmacological profile.

Research into related chemical structures demonstrates that these positional differences are critical for activity. For instance, in a series of nitro-containing chalcones, compounds with a nitro group at the ortho position of either aromatic ring displayed the highest anti-inflammatory activity by interacting with COX-1 and COX-2 enzymes. mdpi.com Conversely, a chalcone (B49325) with a para-positioned nitro group exhibited the most potent vasorelaxant effects through interaction with the eNOS enzyme. mdpi.com This highlights that different positional isomers can engage with distinct biological targets.

Investigation of Antimicrobial Potential of Derivatives

While this compound itself has been noted for moderate antibacterial activity, its primary value in antimicrobial research lies in its role as a lead compound or scaffold for the synthesis of more potent derivatives. Researchers have modified this and related malonate structures to develop novel agents with enhanced activity against a range of microbial pathogens.

Studies on various derivatives have yielded promising results. For example, a series of novel chalcone malonate derivatives were synthesized and evaluated for their antimicrobial properties. nih.gov One such derivative, diethyl [3-(naphthalen-2-yl)-1-(3-nitrophenyl)-3-oxopropyl]propanedioate, demonstrated excellent antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo), a significant plant pathogen. nih.gov It recorded a half-maximal effective concentration (EC₅₀) of 10.2 µg/mL, which was significantly superior to commercial bactericides like bismerthiazol (B1226852) and thiodiazole copper. nih.gov

In another study, substituted ethyl 2-(quinolin-4-yl)propanoates, which are structurally related to malonate derivatives, were synthesized and showed potent antimicrobial activity against two strains of Helicobacter pylori. nih.gov Furthermore, certain diethyl benzylphosphonate derivatives have shown a strong cytotoxic effect against model strains of Escherichia coli, suggesting potential as antibacterial agents. mdpi.com These findings underscore the strategy of using a core malonate structure as a foundation for developing new antimicrobial drugs with potentially novel mechanisms of action, possibly targeting intracellular processes. nih.gov

Table 1: Antimicrobial Activity of Selected Malonate-Related Derivatives

| Derivative Class | Target Organism | Key Finding | Reference |

|---|---|---|---|

| Chalcone Malonate Derivative | Xanthomonas oryzae pv. oryzae (Xoo) | EC₅₀ value of 10.2 µg/mL, superior to commercial agents. | nih.gov |

| Substituted Ethyl 2-(quinolin-4-yl)propanoates | Helicobacter pylori | Potent antimicrobial activity observed against two strains. | nih.gov |

| Diethyl Benzylphosphonates | Escherichia coli (K12 and R2-R4 strains) | Demonstrated strong cytotoxic effects, with MIC values indicating high activity. | mdpi.com |

Anticancer Potential through Interference with Cellular Signaling Pathways

The molecular framework of this compound and its derivatives holds significant promise for anticancer research, primarily due to its potential to interact with and inhibit key cellular signaling pathways that are often dysregulated in cancer. The core structure can serve as a scaffold to design inhibitors that target specific enzymes, such as protein kinases, which are crucial for cancer cell proliferation, survival, and metastasis.

Derivatives of related heterocyclic systems have demonstrated potent anticancer activity by targeting critical signaling molecules. For instance, novel pyrazole, pyridine (B92270), and pyrimidine (B1678525) derivatives have been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov These receptors are key components of signaling pathways that drive tumor growth and angiogenesis (the formation of new blood vessels). nih.govmdpi.com Compounds that can simultaneously block both receptors are attractive anticancer candidates. In studies, these derivatives were evaluated against liver (HepG-2) and breast (MCF-7) cancer cell lines, showing significant inhibitory activity. nih.gov

Other research has focused on different targets. Certain 1,3,4-oxadiazole (B1194373) derivatives were found to bind to and inhibit EGFR and HER2 receptors, showing a stronger cytotoxic effect on MCF-7 breast cancer cells than the standard chemotherapy drug 5-fluorouracil. mdpi.com Similarly, dihydropyrazole derivatives, synthesized from chalcone precursors, exhibited superior anticancer activity against the DU-145 prostate cancer cell line compared to their chalcone counterparts, suggesting the pyrazoline ring is a critical pharmacophore for this activity. mdpi.com These studies collectively indicate that by modifying the core structure of nitropyridine malonates, it is possible to create specialized derivatives that interfere with specific cancer-promoting signaling pathways.

Table 2: Anticancer Activity and Mechanisms of Related Heterocyclic Derivatives

| Derivative Class | Signaling Target/Pathway | Cancer Cell Line(s) | Observed Activity | Reference |

|---|---|---|---|---|

| 4-Thiophenyl-pyrazole, pyridine, pyrimidine | EGFR and VEGFR-2 Inhibition | HepG-2 (Liver), MCF-7 (Breast) | Potent dual inhibitory activity. | nih.gov |

| 1,3,4-Oxadiazole Derivatives | EGFR and HER2 Inhibition | MCF-7 (Breast) | Stronger cytotoxic effect than 5-fluorouracil. | mdpi.com |

| Dihydropyrazole Derivatives | Not specified, cytotoxic | DU-145 (Prostate) | Superior IC₅₀ values compared to chalcone precursors. | mdpi.com |

| Chalcone Malonate Derivatives | Kinase Signaling Pathways (general) | Not specified | Identified as having potential for anticancer investigation. |

Future Research Directions and Emerging Applications

Catalyst Development for Enhanced Reactivity and Selectivity

The functionalization of the pyridine (B92270) ring in Diethyl 2-(3-nitropyridin-4-yl)malonate is a crucial area for future research. While the nitro group facilitates nucleophilic aromatic substitution (SNAr) reactions, the development of advanced catalysts could significantly enhance reaction efficiency and selectivity.

Future research could focus on:

Transition-Metal Catalysis : The use of transition metals, such as ruthenium, has been shown to activate pyridine rings towards nucleophilic attack through the formation of η⁶-pyridine complexes. thieme-connect.de This strategy could be applied to this compound to enable reactions with a broader range of nucleophiles under milder conditions.

Homogeneous and Heterogeneous Catalysts : Investigating both homogeneous and heterogeneous catalyst systems could offer advantages in terms of reactivity, recyclability, and ease of purification. For instance, palladium-based catalysts have been explored for denitrative couplings of nitroarenes, which could be a potential route for further derivatization. researchgate.net

Asymmetric Catalysis : For the synthesis of chiral derivatives, the development of chiral catalysts for reactions involving the malonate group could lead to the production of enantiomerically pure compounds with specific biological activities.

| Catalyst Type | Potential Application | Anticipated Benefits |

|---|---|---|

| Ruthenium(II) Complexes | Activation of the pyridine ring for SNAr | Broader substrate scope, milder reaction conditions thieme-connect.de |

| Palladium/NHC Complexes | Denitrative cross-coupling reactions | Direct functionalization of the nitro-substituted position researchgate.net |

| Chiral Phase-Transfer Catalysts | Asymmetric alkylation of the malonate moiety | Access to enantiomerically pure derivatives |

Sustainable Synthesis Methodologies (e.g., Green Chemistry Principles)

The growing emphasis on environmentally friendly chemical processes necessitates the development of sustainable synthetic routes to this compound and its derivatives.

Key areas for green chemistry research include:

Alternative Nitration Methods : Traditional nitration methods often use harsh acids. Research into greener alternatives, such as using dinitrogen pentoxide (N₂O₅) or employing solid acid catalysts, could reduce waste and improve safety. researchgate.netthieme-connect.com

Solvent Selection : The use of greener solvents, such as ionic liquids or supercritical fluids, could replace hazardous organic solvents often used in the synthesis of nitropyridine derivatives. google.com

Atom Economy : Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. This could involve exploring one-pot reactions or tandem catalytic cycles.

Advanced Materials Science Applications (e.g., functionalized polymers)

The malonate ester functionality of this compound provides a handle for incorporation into polymeric structures, opening up possibilities in materials science.

Emerging applications in this area could involve:

Functionalized Polyesters and Polyamides : The diethyl ester can be converted to a diol or diamine, which can then be used as a monomer in the synthesis of polyesters or polyamides. The pendant nitropyridyl group would impart specific properties to the polymer, such as altered hydrophilicity, metal-binding capabilities, or optical properties.

Cross-Linked Networks : The reactivity of the pyridine ring and the potential for derivatization of the malonate group could be exploited to create cross-linked polymer networks. Such materials could have applications as resins, hydrogels, or in controlled-release systems. researchgate.net

pH-Responsive Polymers : The pyridine nitrogen can be protonated at low pH, which could be used to design pH-responsive polymers that change their conformation or solubility in response to changes in acidity. mdpi.com

Exploration of Novel Biological Targets and Therapeutic Areas

Pyridine and nitroaromatic compounds are prevalent scaffolds in medicinal chemistry, suggesting that this compound and its derivatives could possess a wide range of biological activities. nih.govnih.govnih.gov

Future research should explore the following therapeutic areas:

Antimicrobial Activity : Many nitro-containing compounds exhibit antimicrobial properties by generating reactive nitroso and superoxide (B77818) species upon reduction within microbial cells. nih.govresearchgate.net Derivatives of this compound could be screened against various bacterial and fungal strains.

Anticancer Activity : The pyridine nucleus is a common feature in many anticancer drugs. researchgate.net The ability of the nitro group to be reduced in hypoxic tumor environments could be exploited for targeted drug delivery.

Antiviral Properties : A number of pyridine derivatives have shown promise as antiviral agents, including against HIV and influenza. nih.gov

Enzyme Inhibition : The structural motifs present in the molecule could serve as a starting point for designing inhibitors of specific enzymes, such as kinases or proteases, which are important targets in various diseases. researchgate.net

| Therapeutic Area | Potential Mechanism of Action | Relevant Structural Feature |

|---|---|---|

| Antimicrobial | Generation of reactive nitrogen species nih.gov | Nitro group |

| Anticancer | Enzyme inhibition, activity in hypoxic environments researchgate.net | Pyridine ring, Nitro group |

| Antiviral | Inhibition of viral replication enzymes nih.gov | Pyridine ring |

Integration with High-Throughput Screening and Computational Drug Discovery Platforms

Modern drug discovery relies heavily on high-throughput screening (HTS) and computational methods to identify and optimize lead compounds efficiently. ewadirect.comnih.gov this compound is well-suited for integration into these platforms.

Future directions in this domain include:

Library Synthesis : The reactivity of the compound at multiple positions allows for the creation of a diverse library of derivatives through combinatorial chemistry. This library can then be subjected to HTS to identify compounds with desired biological activities.